

electrophilicity scale of allylic halides fluoride chloride bromide

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Allyl fluoride

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General Reactivity and Properties of Halides

The tables below summarize the key factors that determine the reactivity of halides, which can be extrapolated to understand allylic halides.

Table 1: Halide Reactivity as Leaving Groups in Nucleophilic Substitution This table compares the key properties that make a halide a good leaving group. A good leaving group is essential for both SN1 and SN2 reaction mechanisms [1].

Halide	C-X Bond Strength (kcal/mol)	Relative Leaving Group Ability	Basicity of X ⁻ (Relative)	Key Rationale
Fluoride (F)	~108 [1] (Strongest)	Lowest [1]	Strongest [1]	Strong bond, basic anion (poor stability after departure)
Chloride (Cl)	~81 [1]	Moderate	Moderate	Intermediate properties
Bromide (Br)	~68 [1]	Good	Weak	Weaker bond, anion is more stable than Cl ⁻

Halide	C-X Bond Strength (kcal/mol)	Relative Leaving Group Ability	Basicity of X ⁻ (Relative)	Key Rationale
Iodide (I)	~51 [1] (Weakest)	Highest [1]	Weakest [1]	Weak bond, large anion disperses charge effectively (excellent stability)

Table 2: Halogen Electrophilicity in Addition Reactions This table describes the behavior of halogens (X₂) as electrophiles in reactions with alkenes, following the AdE2 mechanism [2].

Halogen	Electrophilicity Index (ω) [2]	Reaction Observation with Alkenes
Fluorine (F ₂)	3.86 (Highest)	Highly reactive and often uncontrollable [2].
Chlorine (Cl ₂)	3.67	Reacts to form a chloronium ion intermediate [2].
Bromine (Br ₂)	3.40	Standard reagent; forms a bromonium ion intermediate (often used in tests) [2].
Iodine (I ₂)	3.09 (Lowest)	Less reactive; equilibrium may favor reactants [2].

Experimental Protocols for Halide Investigation

While the searched literature does not contain a specific protocol for measuring an "allylic halide electrophilicity scale," here are two key experimental approaches relevant to assessing halide reactivity and identity.

Silver Nitrate Test for Halide Ions

This classic test qualitatively identifies halide ions (Cl^- , Br^- , I^-) based on the formation and solubility of silver halide precipitates [3].

- **Procedure:**

- Acidify the test solution with dilute nitric acid to remove interfering ions [3].
- Add silver nitrate solution.
- Observe the precipitate color: **white** for AgCl , **very pale cream** for AgBr , or **very pale yellow** for AgI [3].
- Add ammonia solution to confirm:
 - **AgCl** dissolves in dilute ammonia [3].
 - **AgBr** dissolves only in concentrated ammonia [3].
 - **AgI** does not dissolve in ammonia [3].

- **Underlying Principle:** The test is based on the solubility products (K_{sp}) of the precipitates. The solubility decreases down the group ($\text{AgCl} > \text{AgBr} > \text{AgI}$), which is a reflection of the halide ions' leaving group abilities and stability [3].

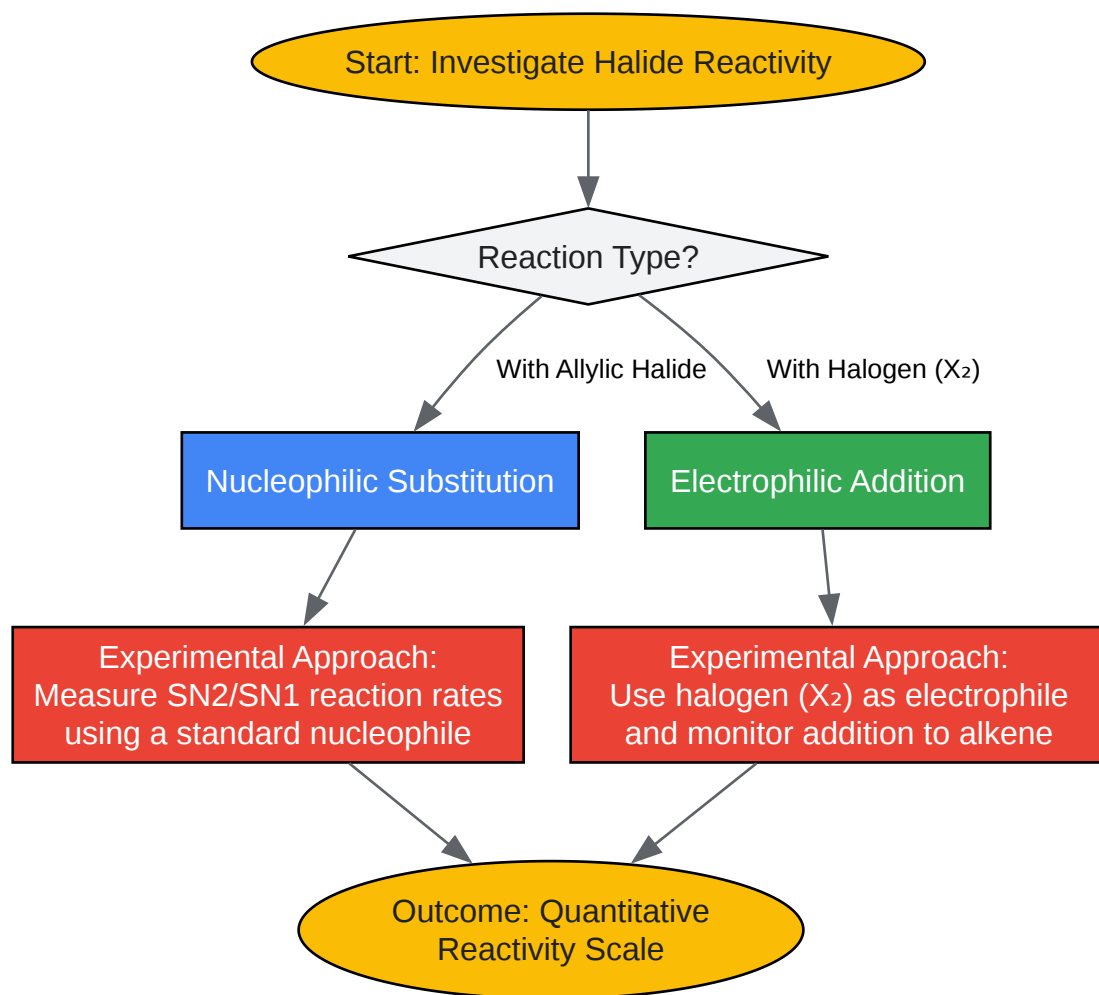
Investigating Alkyl Halide Reactivity

The relative rates of nucleophilic substitution reactions can be used to compare halide reactivity experimentally [1] [4].

- **Procedure:**

- Choose a standard nucleophile (e.g., ethoxide ion, $\text{C}_2\text{H}_5\text{O}^-$).
- React this nucleophile with different allylic halides (e.g., allyl chloride, allyl bromide, allyl iodide) under identical conditions (solvent, temperature, concentration).
- Monitor the reaction rate, for example by the disappearance of the starting halide or the appearance of the substitution product.
- The relative reaction rates will provide a quantitative measure of reactivity, which is directly linked to the electrophilicity of the carbon in the halide and the leaving group ability of the halide ion [1].

The diagram below illustrates the logical workflow for designing such a reactivity investigation.



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Implications for Allylic Halides in Research

For allylic halides, the general halide reactivity trend is amplified by the stability of the allylic system.

- In **SN₁ reactions**, the rate-determining step is the formation of a carbocation. Allylic halides form resonance-stabilized allylic carbocations, making them **highly reactive** in SN₁ conditions. The leaving group ability remains critical, so allylic iodides and bromides will be much more reactive than chlorides [1].
- In **SN₂ reactions**, the backside attack is influenced by sterics. While primary allylic halides are excellent substrates for SN₂, the reactivity will still follow the order **I > Br > Cl > F** due to the decreasing C-X bond strength [1].

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